molecular formula C14H17NO B12906652 3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole CAS No. 61314-49-6

3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole

Cat. No.: B12906652
CAS No.: 61314-49-6
M. Wt: 215.29 g/mol
InChI Key: WDUZAPMBCMHOQN-UHFFFAOYSA-N
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Description

5-Mesityl-3,4-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a mesityl group (a 1,3,5-trimethylphenyl group) attached to the isoxazole ring, along with two methyl groups at the 3 and 4 positions of the ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mesityl-3,4-dimethylisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes .

Industrial Production Methods

In an industrial setting, the production of 5-Mesityl-3,4-dimethylisoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts and high-throughput screening can help identify the most efficient reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Mesityl-3,4-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized isoxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Mesityl-3,4-dimethylisoxazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of bromodomain-containing proteins, such as BRD4. This inhibition occurs through the binding of the isoxazole ring to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the interaction of BRD4 with acetylated histones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Mesityl-3,4-dimethylisoxazole is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties to the molecule.

Biological Activity

3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17NO
  • Molecular Weight : 215.291 g/mol
  • CAS Number : 61314-49-6

Synthesis

The synthesis of this compound typically involves cyclization reactions that form the oxazole ring. Detailed methodologies can be found in various synthetic organic chemistry literature.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)15.63Tamoxifen10.38
U-937 (Leukemia)0.12 - 2.78DoxorubicinVariable
A549 (Lung Cancer)8.2 - 12.1SAHA15.0

The above table summarizes the cytotoxic effects observed in various studies where oxazole derivatives were tested against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the potency of these compounds.

The mechanism by which this compound exerts its biological effects may involve:

  • Induction of apoptosis: Flow cytometry assays have shown that related compounds can induce apoptotic pathways in cancer cells by activating caspase cascades and increasing p53 levels .
  • Inhibition of key enzymes: Some oxazole derivatives have been identified as inhibitors of histone deacetylases (HDAC), which play a critical role in cancer cell proliferation and survival .

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that an oxazole derivative induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The compound's ability to enhance p53 expression was a significant finding .
  • In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and pharmacokinetics of this compound.

Properties

CAS No.

61314-49-6

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole

InChI

InChI=1S/C14H17NO/c1-8-6-9(2)13(10(3)7-8)14-11(4)12(5)15-16-14/h6-7H,1-5H3

InChI Key

WDUZAPMBCMHOQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=NO2)C)C)C

Origin of Product

United States

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